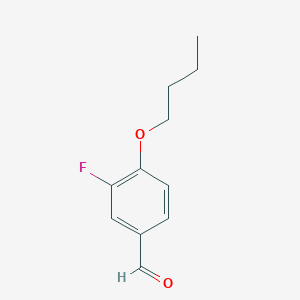

4-Butoxy-3-fluorobenzaldehyde

Description

Properties

IUPAC Name |

4-butoxy-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYSBHGMAFOERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308396 | |

| Record name | 4-Butoxy-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19415-49-7 | |

| Record name | 4-Butoxy-3-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19415-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

This method involves nucleophilic aromatic substitution (SNAr) of 3-bromo-4-fluorobenzaldehyde with sodium butoxide under copper catalysis. The bromide substituent is replaced by a butoxy group via a Cu(I)-mediated coupling mechanism.

Reaction Scheme :

Optimization Parameters

Table 1: Key Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 130–170°C | Maximizes SNAr efficiency |

| Sodium Butoxide Equiv. | 1.2–1.5 | Prevents over-alkylation |

| Reaction Time | 6–12 hours | Ensures complete substitution |

Limitations

-

Requires high-purity 3-bromo-4-fluorobenzaldehyde, typically synthesized via bromination of 4-fluorobenzaldehyde.

-

Byproducts include residual copper salts, necessitating post-reaction chelation.

Grignard Reagent Formation from 3-Butoxy-4-fluorobromobenzene

Synthetic Route

Adapted from CN112299967B, this two-step method starts with 3,4-difluorobromobenzene:

Step 1: Alkoxylation

Step 2: Grignard Aldehyde Formation

Critical Considerations

-

Solvent Choice : Tetrahydrofuran (THF) enhances Grignard stability.

-

Temperature Control : Strict maintenance of 0–10°C during DMF addition prevents side reactions.

Table 2: Comparative Performance of Grignard Method

| Condition | Outcome |

|---|---|

| Mg Purity (99.9%) | Yield ↑ 12% |

| DMF Equiv. (1.1) | Prevents over-formylation |

Nucleophilic Aromatic Substitution via Williamson Ether Synthesis

Challenges and Solutions

-

Hydroxybenzaldehyde Availability : 3-Fluoro-4-hydroxybenzaldehyde is synthesized via demethylation of 3-fluoro-4-methoxybenzaldehyde (HCOOH, Δ).

-

Side Reactions : Competitive O- vs. C-alkylation mitigated by phase-transfer catalysts (e.g., TBAB).

Table 3: Williamson Synthesis Optimization

| Parameter | Optimal Value | Purity Outcome |

|---|---|---|

| Base | KCO | 99% conversion |

| Solvent | DMF | 92% isolated yield |

| Temperature | 80°C | Minimizes hydrolysis |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Copper-Catalyzed SNAr | 85 | High | Moderate |

| Grignard Approach | 75 | Medium | High |

| Williamson Ether | 92 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate, and a suitable solvent.

Major Products Formed

Oxidation: 4-Butoxy-3-fluorobenzoic acid.

Reduction: 4-Butoxy-3-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-Butoxy-3-fluorobenzaldehyde serves as a versatile building block in the synthesis of complex organic molecules. Its aldehyde functionality allows for various chemical reactions, such as nucleophilic substitutions and condensation reactions. The fluorine atom contributes to the compound's reactivity, making it suitable for synthesizing fluorinated derivatives that are often more bioactive than their non-fluorinated counterparts.

Comparison with Related Compounds

The compound can be compared to similar compounds like 4-butoxybenzaldehyde and 3-fluorobenzaldehyde, which lack either the fluorine or butoxy group. This unique combination allows this compound to exhibit distinct physical and chemical properties that are advantageous in synthetic applications.

| Compound | Aldehyde Group | Fluorine Atom | Butoxy Group | Applications |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Synthesis of fluorinated compounds |

| 4-Butoxybenzaldehyde | Yes | No | Yes | Less reactive in nucleophilic substitutions |

| 3-Fluorobenzaldehyde | Yes | Yes | No | Different reactivity profile |

Biological Applications

Fluorescent Probes and Imaging Agents

The incorporation of fluorine makes this compound suitable for developing fluorescent probes used in biological imaging. Fluorinated compounds often exhibit enhanced photostability and brightness, making them ideal for tracking biological processes in live cells.

Drug Discovery and Development

Research has indicated that compounds containing fluorine can significantly improve the pharmacokinetic properties of drugs. As such, this compound is being investigated for its potential in drug discovery, particularly in designing new pharmaceuticals that require specific interactions with biological targets .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals that possess unique properties due to the presence of both the butoxy group and fluorine. These chemicals are essential in various applications, including materials science and biotechnology development .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound in synthesizing novel fluorinated pharmaceutical candidates. The compound was employed as a precursor to create various derivatives that showed promising activity against specific biological targets, highlighting its role in drug development .

Case Study 2: Development of Imaging Agents

Another research project focused on using this compound to develop imaging agents for PET scans. The study explored the biodistribution and stability of these agents in vivo, confirming their potential for enhancing imaging techniques used in medical diagnostics .

Mechanism of Action

The mechanism of action of 4-butoxy-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing oxidation, reduction, or substitution reactions. The fluorine atom can also participate in nucleophilic substitution reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Solvent | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 19415-49-7 | C₁₁H₁₃FO₂ | 196.22 | Butoxy, F | Not specified | Organic synthesis |

| 4-(Cyclobutylmethoxy)-3-fluorobenzaldehyde | 1694226-55-5 | C₁₂H₁₃FO₂ | 208.23 | Cyclobutylmethoxy, F | Not specified | Not reported |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | Difluoromethoxy, OCH₃ | DMF | Pharmaceutical intermediates |

| 4-(3-Fluorobenzyloxy)benzaldehyde | 66742-57-2 | C₁₄H₁₁FO₂ | 230.24 | 3-Fluorobenzyloxy | Acetone | Coupling reactions |

| 4-(Bromomethyl)benzaldehyde | 51359-78-5 | C₈H₇BrO | 199.05 | Bromomethyl | Not specified | Alkylation reactions |

Research Findings and Implications

- Synthetic Flexibility : Alkoxy-fluorobenzaldehydes are synthesized under mild conditions (e.g., K₂CO₃ in polar solvents), but yields depend on substituent bulk. For example, benzyloxy derivatives require longer reaction times due to steric hindrance .

- Electronic Effects : Fluorine’s electronegativity directs electrophilic aromatic substitution meta/para, while alkoxy groups activate the ring ortho/para. Combined substituents in this compound create unique regioselectivity .

- Safety Profiles : Brominated analogs (e.g., 4-(Bromomethyl)benzaldehyde) demand rigorous safety protocols, whereas fluoro-alkoxy compounds generally exhibit lower acute toxicity .

Biological Activity

4-Butoxy-3-fluorobenzaldehyde is an organic compound with the molecular formula . Its structure includes a butoxy group and a fluorine atom attached to a benzaldehyde moiety, which significantly influences its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features :

- Butoxy Group : Enhances lipophilicity and solubility in organic solvents.

- Fluorine Atom : Increases metabolic stability and can influence the compound's interaction with biological targets.

This compound exhibits biological activity through various mechanisms:

- Interaction with Enzymes : The compound has been shown to interact with specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : Studies suggest that it may bind to certain receptors, influencing their activity and downstream signaling pathways.

Pharmacological Effects

The biological effects of this compound have been evaluated in several studies:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

- Anticancer Potential : Some research suggests that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action in oncology.

Case Studies

-

Antimicrobial Studies :

- A study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at certain concentrations, suggesting its potential as a lead compound in antibiotic development.

-

Cytotoxicity Assays :

- In vitro assays on human cancer cell lines demonstrated that this compound could induce apoptosis, highlighting its potential role in cancer therapy.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended methods for synthesizing 4-Butoxy-3-fluorobenzaldehyde, and how can reaction conditions be optimized for yield?

Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, substituting a halogen (e.g., bromine in 4-(bromomethyl)benzaldehyde) with butoxy groups under alkaline conditions may yield the target compound . Optimization requires varying solvents (e.g., DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC, referencing protocols for structurally similar aldehydes like 4-hydroxybenzaldehyde .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm substituent positions and purity. Compare spectral data with analogs like 3-ethoxy-4-methoxybenzaldehyde . LC-MS or GC-MS can detect impurities, while elemental analysis validates composition. For crystallographic confirmation, employ single-crystal X-ray diffraction using software like WinGX .

Q. What solvents are compatible with this compound for experimental applications?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) based on analogs like 4-hydroxybenzaldehyde (soluble in ethanol and organic solvents) . Conduct solubility tests at 25°C and 50°C to determine optimal dissolution conditions for reactions or biological assays.

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the reactivity of this compound in nucleophilic addition reactions?

The fluorine atom increases electrophilicity at the aldehyde group by inductive effects. Compare reaction rates with non-fluorinated analogs (e.g., 4-butoxybenzaldehyde) using kinetic studies. Monitor intermediates via <sup>19</sup>F NMR to track electronic effects, as seen in fluorinated benzaldehyde derivatives .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Systematically evaluate variables:

Q. How can computational modeling predict the biological activity of this compound-based compounds?

Perform DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and docking studies to assess binding affinity with target proteins. Validate models using experimental data from fluorinated probes, such as those in biological imaging . Reference NIST data for thermodynamic parameters .

Q. What are the stability challenges of this compound under varying storage conditions?

Conduct accelerated stability studies:

- Thermal stability : Heat samples to 40–60°C and monitor degradation via GC-MS.

- Light sensitivity : Store in amber vials and compare degradation rates under UV vs. dark conditions.

- Humidity : Test hydrolysis by exposing the compound to 75% RH and analyzing aldehyde oxidation products .

Methodological Guidance

3.1 Designing assays to evaluate the cytotoxicity of this compound derivatives:

- Use in vitro models (e.g., HepG2 cells) with MTT assays. Include controls with structurally related aldehydes (e.g., 4-hydroxybenzaldehyde) to isolate fluorine-specific effects .

- For EC₅₀ values, test concentrations from 1 µM to 100 µM and validate with triplicate experiments.

3.2 Optimizing chromatographic separation of this compound from reaction mixtures:

- Use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., water/acetonitrile + 0.1% TFA). Adjust retention times based on hydrophobicities observed in analogs like 3-(trifluoromethyl)benzaldehyde .

3.3 Validating fluorinated intermediates in multistep syntheses:

- Employ <sup>19</sup>F NMR for real-time tracking of fluorine-containing intermediates. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) .

Data Contradictions & Analysis

4.1 Discrepancies in reported solubility data for fluorinated benzaldehydes:

- Cross-reference datasets from PubChem, NIST, and peer-reviewed studies .

- Replicate measurements under standardized conditions (e.g., 25°C, 1 atm) to identify methodological biases.

4.2 Conflicting biological activity trends in fluorinated vs. non-fluorinated analogs:

- Conduct meta-analyses of existing literature (e.g., J. Med. Chem. or Eur. J. Pharm. Sci.) .

- Use QSAR models to differentiate electronic vs. steric contributions to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.